2-(4-Nitrophenyl)ethanethioamide
Overview
Description
2-(4-Nitrophenyl)ethanethioamide is an organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol . It is characterized by the presence of a nitrophenyl group attached to an ethanethioamide moiety. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)ethanethioamide can be achieved through various synthetic routes. One common method involves the reaction of p-nitrophenylacetonitrile with hydrogen sulfide in the presence of a base to yield the desired product . The reaction conditions typically include:
- p-Nitrophenylacetonitrile, hydrogen sulfide, base (e.g., sodium hydroxide)
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing continuous flow reactors for scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)ethanethioamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethanethioamide moiety can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature to 50°C.
Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or acetonitrile, room temperature to reflux conditions.
Oxidation: Hydrogen peroxide, acetic acid, room temperature to 50°C.
Major Products Formed
Reduction: 2-(4-Aminophenyl)ethanethioamide
Substitution: Various substituted ethanethioamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound
Scientific Research Applications
2-(4-Nitrophenyl)ethanethioamide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)ethanethioamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with various enzymes and proteins. The thioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)thioacetamide: Similar structure but with a thioacetamide group instead of ethanethioamide.
4-Nitrophenylacetonitrile: Precursor in the synthesis of 2-(4-Nitrophenyl)ethanethioamide.
2-(4-Aminophenyl)ethanethioamide: Reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and an ethanethioamide moiety, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways compared to its analogs.
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-8(13)5-6-1-3-7(4-2-6)10(11)12/h1-4H,5H2,(H2,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDKSXYIORROEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380481 | |
Record name | 2-(4-nitrophenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76254-70-1 | |
Record name | 2-(4-nitrophenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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